
Spectroscopic Profile of 5-Bromosalicylic Acid:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Bromosalicylic acid

Cat. No.: B146069 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for 5-
Bromosalicylic acid (CAS No: 89-55-4), a compound utilized in organic synthesis and as a

derivative of the anti-inflammatory agent, salicylic acid. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,

intended for researchers, scientists, and professionals in drug development.

Quantitative Spectroscopic Data
The spectroscopic data for 5-Bromosalicylic acid is summarized below. These values are

critical for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 5-Bromosalicylic Acid

Chemical Shift (δ) ppm Multiplicity Assignment

~7.88 d Aromatic H (H-6)

~7.65 dd Aromatic H (H-4)

~6.96 d Aromatic H (H-3)

Broad Signal s (broad) -OH, -COOH protons

Solvent: DMSO-d₆. Instrument Frequency: 90 MHz or 300 MHz.[1]
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Table 2: Estimated ¹³C NMR Spectroscopic Data of 5-Bromosalicylic Acid

Note: Experimental ¹³C NMR data was not readily available in the searched databases. The

following assignments are estimated based on established substituent effects on benzene

rings.

Chemical Shift (δ) ppm Assignment

~172 C=O (COOH)

~160 C-OH (C-2)

~140 C-H (C-4)

~134 C-H (C-6)

~121 C-COOH (C-1)

~119 C-H (C-3)

~115 C-Br (C-5)

Infrared (IR) Spectroscopy
Table 3: Key FT-IR Absorption Bands for 5-Bromosalicylic Acid

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300–2500 (broad) O-H Stretch Carboxylic Acid (-COOH)

~3230 (broad) O-H Stretch Phenolic (-OH)

3100–3000 C-H Stretch Aromatic Ring

~1670 C=O Stretch Carboxylic Acid (-COOH)

1600–1450 C=C Stretch Aromatic Ring

~1300 C-O Stretch Phenolic/Carboxylic

850–550 C-Br Stretch Aryl Halide
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Data is based on typical values for salicylic acid derivatives.[2][3]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for 5-Bromosalicylic Acid

m/z Value Interpretation Relative Abundance

218 / 216
Molecular Ion [M]⁺ (due to ⁸¹Br

and ⁷⁹Br isotopes)
High

200 / 198 [M-H₂O]⁺, Loss of water Base Peak

172 / 170

[M-CO₂]⁺ or [M-CHOOH+H]⁺,

Loss of carbon dioxide or

formic acid fragment

Moderate

144 / 142
[M-Br]⁺ fragment after loss of

water and CO
Moderate

63 Aromatic fragment [C₅H₃]⁺ Moderate

Ionization Method: Electron Ionization (EI), 75 eV.

Experimental Protocols
The data presented in this guide are typically acquired using the following standard

methodologies.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of 5-Bromosalicylic acid is dissolved in ~0.7

mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm

NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Instrument Setup: The NMR spectrometer (e.g., a 300 or 400 MHz instrument) is tuned and

the magnetic field is shimmed to ensure homogeneity.

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include

a 45° or 90° pulse angle, a spectral width covering the expected proton chemical shift range
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(e.g., 0-15 ppm), and a sufficient relaxation delay (e.g., 1-5 seconds) between scans. Data

from multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the

spectrum to single lines for each unique carbon. A larger number of scans is required due to

the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are then referenced to the internal

standard (TMS).

FT-IR Spectroscopy Protocol (KBr Pellet Method)
Material Preparation: Spectroscopy-grade potassium bromide (KBr), thoroughly dried in an

oven at ~110°C for several hours to remove moisture, is required.[4]

Sample Grinding: Approximately 1-2 mg of 5-Bromosalicylic acid is placed in an agate

mortar and pestle and ground to a very fine powder.

Mixing: Around 100-200 mg of the dried KBr is added to the mortar, and the sample and KBr

are gently but thoroughly mixed to ensure homogeneity.[5]

Pellet Pressing: The mixture is transferred to a pellet die. The die is placed in a hydraulic

press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin,

transparent, or translucent disc.[2][6]

Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A

background spectrum of air (or a pure KBr pellet) is recorded first, followed by the sample

spectrum. The final spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: A dilute solution of 5-Bromosalicylic acid (~10-100 µg/mL) is prepared

in a volatile organic solvent like acetone or dichloromethane. For GC analysis, polar

molecules like salicylic acids often require derivatization (e.g., silylation) to increase their
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volatility. This involves reacting the sample with a reagent like N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC Separation: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC

inlet, which is heated (e.g., 250°C) to vaporize the sample. The vapor is carried by an inert

gas (e.g., Helium) through a capillary column (e.g., a DB-5ms column). The column

temperature is programmed to ramp up (e.g., from 70°C to 280°C) to separate the

components based on their boiling points and interactions with the column's stationary

phase.

MS Analysis: As components elute from the GC column, they enter the mass spectrometer's

ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-

energy electron beam (typically 70 eV), causing them to ionize and fragment.

Detection: The resulting ions (the molecular ion and its fragments) are separated by a mass

analyzer based on their mass-to-charge ratio (m/z). A detector records the abundance of

each ion, generating a mass spectrum.

Visualization of Experimental Workflow
The logical flow for the spectroscopic analysis of a chemical compound like 5-Bromosalicylic
acid is depicted below.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 5-Bromosalicylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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